molecular formula C9H17NO2 B11916585 N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide

N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide

Cat. No.: B11916585
M. Wt: 171.24 g/mol
InChI Key: RNWKVXFMSMNNIA-UHFFFAOYSA-N
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Description

N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is an organic compound that features a propionamide group attached to a 3-methyloxetane ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide typically involves the following steps:

    Formation of 3-methyloxetan-3-ylmethylamine: This intermediate can be synthesized by reacting 3-methyloxetan-3-ylmethanol with methylamine under basic conditions.

    Acylation Reaction: The intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or oxetanes.

Scientific Research Applications

N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers or materials with specific properties.

    Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methyloxetan-3-yl)methanamine
  • 1-(4-methoxyphenyl)-N-methyl-N-((3-methyloxetan-3-yl)methyl)methanamine

Uniqueness

N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is unique due to the presence of both the oxetane ring and the propionamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-methyl-N-[(3-methyloxetan-3-yl)methyl]propanamide

InChI

InChI=1S/C9H17NO2/c1-4-8(11)10(3)5-9(2)6-12-7-9/h4-7H2,1-3H3

InChI Key

RNWKVXFMSMNNIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CC1(COC1)C

Origin of Product

United States

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